DL-Alanine-2,3-13C2

Vue d'ensemble

Description

DL-Alanine-2,3-13C2: is a stable isotope-labeled compound used in various scientific research fields. It is a non-essential amino acid that plays a crucial role in protein synthesis and metabolism. The incorporation of carbon-13 isotopes into the alanine molecule allows for the tracking of metabolic pathways and the identification of metabolic disorders.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: DL-Alanine-2,3-13C2 can be synthesized through various methods, including chemical synthesis and microbial fermentation. The chemical synthesis involves the incorporation of carbon-13 isotopes into the alanine molecule using labeled precursors. The reaction conditions typically involve the use of catalysts and specific temperature and pressure conditions to ensure the incorporation of the isotopes .

Industrial Production Methods: Industrial production of this compound often involves large-scale chemical synthesis using labeled precursors. The process is optimized to ensure high yield and purity of the final product. The production methods are designed to be cost-effective and scalable to meet the demands of various research applications.

Analyse Des Réactions Chimiques

Table 2: Enzymatic Inhibition by D-Cycloserine (DCS)

| DCS Concentration | Effect on D-Ala-D-Ala Pool | Effect on Total Alanine Pool |

|---|---|---|

| 1× MIC | Near-complete depletion | Transient increase |

| 5× MIC | Undetectable | Depletion (mimics Alr inhibition) |

Isotopic Tracer Studies

-

Tracking racemization : Using ¹³C- and ²H-labeled alanine, researchers observed reduced α-²H isotopologue levels in Mycobacterium tuberculosis under DCS treatment, confirming residual Alr activity at 1× MIC .

-

Metabolic flux analysis : Incorporation of ¹³C₃-pyruvate into alanine-derived metabolites revealed disrupted peptidoglycan synthesis pathways in DCS-treated bacteria .

High-Resolution Mass Spectrometry (HR-MS)

-

Quantified D-Ala-D-Ala pool depletion in M. tuberculosis under DCS treatment, validating Ddl as the primary target .

-

Detected isotopic enrichment in metabolic intermediates, confirming pathway-specific inhibition.

Nuclear Magnetic Resonance (NMR)

-

Resolved chiral separation challenges by analyzing ¹³C isotopologue distributions in total alanine pools .

-

Identified Ddl inhibition as the dominant mechanism of DCS action at clinically relevant concentrations .

Key Research Findings

-

Ddl vs. Alr inhibition :

-

Clinical relevance :

Applications De Recherche Scientifique

Metabolic Tracing Studies

DL-Alanine-2,3-13C2 is extensively utilized in metabolic tracing studies to understand amino acid metabolism and its implications in various biological processes. The stable isotope labeling allows researchers to track the incorporation of alanine into metabolic pathways, such as:

- Amino Acid Metabolism: The compound aids in elucidating the roles of alanine in transamination reactions and its conversion into other amino acids. For instance, studies have shown that alanine can be converted into pyruvate and subsequently enter the tricarboxylic acid (TCA) cycle, highlighting its importance in energy metabolism .

- Neuroinflammatory Conditions: Research indicates that this compound can be used to study metabolic alterations in monocytes under neuroinflammatory conditions. For instance, a study demonstrated how exposure to cerebrospinal fluid (CSF) from Alzheimer's disease patients affected monocyte metabolism, revealing insights into altered glucose and alanine metabolism .

Cancer Research

The application of this compound in cancer research has provided significant insights into tumor metabolism:

- Tumor-Liver Alanine Cycle: A study involving zebrafish models revealed a cycle where alanine is excreted from tumors and regenerated to glucose via gluconeogenesis in the liver. This finding suggests that alanine serves as a crucial nitrogen carrier in cancer metabolism while supporting glucose production necessary for tumor growth .

- Metabolic Dependencies in Cancer Cells: Isotope tracing has shown that colon cancer cells enhance the incorporation of 2,3-13C2-alanine into the TCA cycle. This indicates a potential metabolic adaptation that supports rapid cell proliferation and survival under nutrient-deprived conditions .

Immuno-Oncology

This compound plays a pivotal role in understanding T cell metabolism within the context of immuno-oncology:

- T Cell Activation: Research has demonstrated that extracellular alanine is essential for T cell activation. Quantitative analysis of 13C-labeled isotopomers revealed that alanine is predominantly utilized for protein synthesis rather than being catabolized, emphasizing its role in supporting immune functions during tumor responses .

Neurobiology and Neurological Disorders

The compound's ability to trace metabolic pathways extends to studies on neurological disorders:

- Impact on Metabolic Diseases: The levels of alanine have been linked to various metabolic diseases and neurological disorders. Research indicates that alterations in alanine metabolism may contribute to pathophysiological changes observed in conditions such as multiple sclerosis and Alzheimer's disease .

Comparative Metabolomics

This compound has been utilized in comparative metabolomics to differentiate between cancerous and normal cells:

- Metabolic Profiling: By analyzing the isotopomer distribution of metabolites derived from labeled alanine, researchers can assess metabolic fluxes through pathways such as glycolysis and the pentose phosphate pathway (PPP). This approach enhances our understanding of tumorigenesis mechanisms and identifies potential therapeutic targets .

Case Studies Summary Table

Mécanisme D'action

The mechanism of action of DL-Alanine-2,3-13C2 involves its incorporation into metabolic pathways where it acts as a substrate for various enzymes. The labeled carbon atoms allow researchers to track the movement and transformation of the compound within the body. The molecular targets and pathways involved include amino acid metabolism, protein synthesis, and energy production .

Comparaison Avec Des Composés Similaires

Comparison: DL-Alanine-2,3-13C2 is unique due to the incorporation of two carbon-13 isotopes at specific positions within the alanine molecule. This dual labeling provides more detailed information about the metabolic pathways and transformations compared to single-labeled compounds. The presence of two labeled carbon atoms allows for more precise tracking and analysis of the compound’s behavior in various biological and chemical processes .

Activité Biologique

DL-Alanine-2,3-13C2 is a stable isotope-labeled form of the amino acid alanine, which plays significant roles in various biological processes. This article explores its biological activity, focusing on its metabolic pathways, therapeutic potential, and implications in research.

1. Overview of this compound

DL-Alanine is a non-essential amino acid that occurs in two optical isomers: D-alanine and L-alanine. The compound this compound specifically refers to the racemic mixture labeled with carbon-13 isotopes at the second and third carbon positions. This labeling allows for enhanced tracking and analysis in metabolic studies.

2. Metabolic Role and Pathways

DL-Alanine participates in several metabolic pathways, notably the glucose-alanine cycle. This cycle involves the conversion of pyruvate to alanine via transamination reactions, where amino groups are transferred to keto acids. The glucose-alanine cycle is crucial for maintaining nitrogen balance and energy homeostasis in the liver and muscle tissues.

Table 1: Key Metabolic Pathways Involving this compound

| Pathway | Description |

|---|---|

| Glucose-Alanine Cycle | Transports nitrogen from muscle to liver; alanine is synthesized from pyruvate. |

| Peptidoglycan Synthesis | D-alanine is essential for bacterial cell wall synthesis; inhibition can affect bacterial growth. |

| Neurotransmitter Regulation | D-amino acids like D-alanine modulate neurotransmitter activity, influencing CNS functions. |

3. Biological Activity and Therapeutic Potential

Recent studies have highlighted the therapeutic potential of D-alanine supplementation in various health contexts:

3.1 Viral Infections

Research indicates that D-alanine supplementation can mitigate the severity of viral infections such as influenza and COVID-19. In mouse models, administration of D-alanine improved body weight retention and reduced viral titers in lung tissues during infections.

Case Study: Influenza A Virus (IAV) Infection

In a controlled experiment, mice were given a low dose (0.1%) of D-alanine prior to IAV exposure. Results showed:

- Body Weight Protection : Treated mice experienced less weight loss compared to controls.

- Histological Analysis : Lung tissues exhibited reduced lesions and immune cell infiltration post-treatment .

3.2 Bacterial Inhibition

D-cycloserine (DCS), a cyclic analogue of D-alanine, has been shown to inhibit bacterial growth by targeting enzymes like D-alanine-D-alanine ligase (Ddl). This inhibition disrupts peptidoglycan synthesis, leading to bacterial cell death . The use of this compound in metabolomics studies helps elucidate these pathways further.

4.1 Metabolomics Studies

Nuclear Magnetic Resonance (NMR) metabolomics has been employed to study the effects of D-alanine on cellular metabolism. These studies reveal that elevated levels of D-alanine can enhance metabolic flux through various pathways, potentially offering insights into metabolic disorders .

4.2 Alanine Production Enhancement

Research focusing on microbial production of alanine has demonstrated that manipulating metabolic pathways can significantly increase alanine yields. For instance, strains engineered for higher alanine production showed robust growth under specific conditions .

5. Conclusion

This compound serves as a critical compound in both basic research and clinical applications due to its role in metabolism and potential therapeutic benefits against viral infections and bacterial growth inhibition. Continued exploration into its biological activity may yield novel insights into metabolic diseases and infection management.

Propriétés

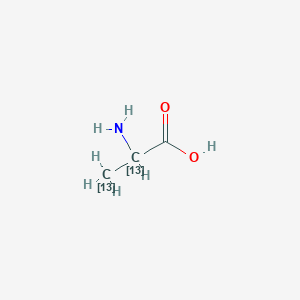

IUPAC Name |

2-amino(2,3-13C2)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/i1+1,2+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNAYBMKLOCPYGJ-ZDOIIHCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3][13CH](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60583849 | |

| Record name | (2,3-~13~C_2_)Alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

91.079 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70753-82-1 | |

| Record name | (2,3-~13~C_2_)Alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.